5-Chloroquinolin-8-yl 3-chlorobenzoate
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Overview
Description
5-Chloroquinolin-8-yl 3-chlorobenzoate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a quinoline ring substituted with chlorine at the 5th position and a benzoate group substituted with chlorine at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinolin-8-yl 3-chlorobenzoate typically involves the reaction of 5-chloro-8-hydroxyquinoline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile under heating conditions. The reaction mechanism involves the formation of an ester linkage between the quinoline and benzoate moieties .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is monitored using various analytical techniques to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
5-Chloroquinolin-8-yl 3-chlorobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.
Esterification and Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding acids and alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification and Hydrolysis: Acidic or basic conditions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while hydrolysis reactions yield 5-chloro-8-hydroxyquinoline and 3-chlorobenzoic acid.
Scientific Research Applications
5-Chloroquinolin-8-yl 3-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the synthesis of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloroquinolin-8-yl 3-chlorobenzoate involves its interaction with specific molecular targets. The quinoline ring is known to interact with DNA and enzymes involved in DNA synthesis, leading to the inhibition of bacterial and cancer cell growth. The chlorine atoms enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yl 4-chlorobenzoate: Similar structure but with the chlorine atom on the benzoate group at the 4th position.
5-Chloroquinolin-8-yl 2-fluorobenzoate: Similar structure but with a fluorine atom instead of chlorine on the benzoate group.
Uniqueness
5-Chloroquinolin-8-yl 3-chlorobenzoate is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. The presence of chlorine at the 5th position on the quinoline ring and the 3rd position on the benzoate group can enhance its antimicrobial and anticancer properties compared to other similar compounds .
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-11-4-1-3-10(9-11)16(20)21-14-7-6-13(18)12-5-2-8-19-15(12)14/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJZMANPJSZGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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